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1-(5-Benzoxazolyl)ethanone

Cat. No.: B7847789
M. Wt: 161.16 g/mol
InChI Key: NLBRKFZDJTVITJ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Contemporary Organic Synthesis

Heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. numberanalytics.comopenaccessjournals.comwisdomlib.orgijarsct.co.in This structural feature imparts unique physicochemical properties and reactivity to these molecules, making them indispensable building blocks in the synthesis of a wide array of functional organic materials. openaccessjournals.com Their prevalence is evident in numerous natural products, including essential nutrients like thiamin (vitamin B1), riboflavin (B1680620) (vitamin B2), and ascorbic acid (vitamin C), as well as alkaloids and antibiotics. ijarsct.co.in

In the realm of pharmaceuticals, heterocyclic moieties are integral to the design and development of a vast number of drugs, including anticancer, antiviral, and anti-inflammatory agents. numberanalytics.comnih.gov The ability to tailor the properties of these compounds by modifying their structure allows chemists to create novel molecules with specific biological activities. openaccessjournals.com Consequently, a significant portion of modern chemical research is dedicated to the synthesis and exploration of the properties of new heterocyclic systems. wisdomlib.orgijarsct.co.in

The Benzoxazole (B165842) Moiety: A Prominent Structural Framework in Chemical Biology and Materials Science

Among the diverse families of heterocyclic compounds, the benzoxazole moiety, a bicyclic system composed of a fused benzene (B151609) and oxazole (B20620) ring, holds a prominent position. researchgate.net This scaffold is a key constituent in various natural products and has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netresearchgate.net The benzoxazole nucleus is found in numerous compounds with demonstrated biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govjocpr.com

The versatility of the benzoxazole framework extends beyond medicinal chemistry into the field of materials science. The conjugated system inherent to benzoxazole derivatives can give rise to interesting optical and electronic properties. ontosight.ai This has led to their investigation for applications in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced materials. ontosight.ai The ability to functionalize the benzoxazole core allows for the fine-tuning of these properties to meet the demands of specific technological applications.

Overview of 1-(5-Benzoxazolyl)ethanone as a Representative Benzoxazole Derivative for Synthetic and Mechanistic Inquiry

This compound is a specific derivative of benzoxazole that serves as a valuable subject for synthetic and mechanistic studies. Its structure features an ethanone (B97240) (acetyl) group attached to the 5-position of the benzoxazole ring system. This particular arrangement of functional groups provides a platform for a variety of chemical transformations and investigations into structure-activity relationships.

The chemical properties of this compound are influenced by both the benzoxazole core and the acetyl substituent. The benzoxazole moiety provides a rigid, aromatic framework, while the acetyl group offers a reactive site for further chemical modifications. This makes the compound a useful intermediate in the synthesis of more complex molecules with potential biological or material science applications.

Below is a table summarizing key identifiers for this compound and some of its isomers and related derivatives.

Compound NameCAS NumberMolecular FormulaInChI Key
1-(1,3-Benzoxazol-2-yl)ethan-1-one122433-29-8C9H7NO2ZCNHSDWCQINSDF-UHFFFAOYSA-N
1-(6-Benzoxazolyl)ethanone1368492-50-5C9H7NO2PHALZDIMDMGLMZ-UHFFFAOYSA-N
1-(2-Fluoro-6-benzoxazolyl)ethanone1806321-47-0C9H6FNO2KWVNYXCOEZSLQX-UHFFFAOYSA-N
1-[2-(3-Fluorophenyl)-7-benzoxazolyl]ethanone1268000-82-3C15H10FNO2FRGMEMDJQKFAJI-UHFFFAOYSA-N

Scope and Objectives of Academic Investigations into this compound and its Analogs

Academic research into this compound and its analogs is driven by the desire to explore the synthetic utility of this scaffold and to uncover novel compounds with interesting biological and material properties. Investigations often focus on several key areas:

Synthesis and Characterization: Developing efficient and versatile synthetic routes to this compound and its derivatives is a primary objective. rsc.org This includes the exploration of new catalytic systems and reaction conditions to improve yields and reduce environmental impact. rsc.org Detailed characterization of these new compounds using techniques such as NMR and IR spectroscopy, and X-ray crystallography is crucial for confirming their structures. olemiss.edumdpi.comresearchgate.net

Biological Evaluation: A significant portion of the research on benzoxazole derivatives is dedicated to evaluating their biological activities. nih.govolemiss.eduresearchgate.net This involves screening compounds for potential antimicrobial, anticancer, anti-inflammatory, and other therapeutic effects. nih.govmdpi.com For instance, benzoxazolyl hydrazones have been investigated for their ability to reactivate mutant p53, a key tumor suppressor protein. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and its analogs, researchers can elucidate the relationship between chemical structure and biological activity. nih.gov These studies provide valuable insights for the rational design of more potent and selective compounds.

Materials Science Applications: The fluorescent properties of certain benzoxazole derivatives make them attractive candidates for applications in materials science. researchgate.net Research in this area explores the synthesis of novel benzoxazole-containing materials and the characterization of their photophysical properties.

The following table presents data from a study on benzoxazole derivatives, highlighting their potential in biological applications.

CompoundAntibacterial Activity (MIC/μM)Antifungal ActivityAntitumor Activity
Thymoquinone (TQ)High activity against Gram-positive and Gram-negative bacteriaPotent effect against Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensisDemonstrated antitumor properties
3-Aminothymoquinone (ATQ)Lower activity than TQMost potent antifungal effectHigh antitumor activity
2-(4-Fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol (1f)Partially or completely lost antibacterial activityNot specifiedMost potent antitumor activity among tested benzoxazoles
2-(4-Chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol (1e)Partially or completely lost antibacterial activityNot specifiedMaintains similar antitumor activity as TQ with lower toxicity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B7847789 1-(5-Benzoxazolyl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzoxazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBRKFZDJTVITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 1 5 Benzoxazolyl Ethanone

Electrophilic Aromatic Substitution Patterns on the Benzoxazole (B165842) Ring System

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eghu.edu.jo The reactivity and regioselectivity of this substitution are dictated by the electronic properties of the substituents already present on the ring. hu.edu.jomasterorganicchemistry.com

The 1-(5-Benzoxazolyl)ethanone molecule contains a benzoxazole nucleus, which is a benzene (B151609) ring fused to an oxazole (B20620) ring. The reactivity of the benzene portion of the nucleus is influenced by both the fused heterocyclic ring and the ethanone (B97240) (acetyl) substituent at the C-5 position.

Influence of the Ethanone Group: The acetyl group at the C-5 position is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack through both inductive and resonance effects, making substitutions more difficult to achieve compared to unsubstituted benzoxazole. minia.edu.eghu.edu.jo Such deactivating groups are known as meta-directors on a simple benzene ring.

Reactions Involving the Ethanone Side Chain for Further Functionalization

The ethanone side chain of this compound is a versatile functional group that serves as a primary site for molecular elaboration. It contains an electrophilic carbonyl carbon and acidic α-protons on the methyl group, enabling a wide range of transformations.

The carbonyl group is susceptible to reduction. Using reducing agents like sodium borohydride (B1222165) (NaBH₄), the ketone can be selectively converted to a secondary alcohol, 1-(5-Benzoxazolyl)ethanol. evitachem.commdpi.com This introduces a new chiral center and a hydroxyl group that can be used for further reactions.

The α-methyl protons are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions. One of the most important reactions is the Claisen-Schmidt condensation with aromatic aldehydes. In the presence of an acid or base catalyst, this compound reacts with various substituted benzaldehydes to form α,β-unsaturated ketones, commonly known as chalcones. These benzoxazolyl-chalcones are valuable precursors for the synthesis of other heterocyclic systems.

Furthermore, the methyl group can be halogenated, for instance, via reaction with N-bromosuccinimide, to yield α-bromo-1-(5-Benzoxazolyl)ethanone. This phenacyl bromide derivative is a potent electrophile, readily undergoing nucleophilic substitution with various nucleophiles to attach different functional moieties. evitachem.comnih.gov Condensation of the ethanone with hydrazines or substituted hydrazines affords the corresponding hydrazones, which are stable derivatives and important intermediates in the synthesis of pyrazole-based hybrid molecules.

Reaction Type Reagents/Conditions Product Type Significance
Reduction NaBH₄, Methanol1-(5-Benzoxazolyl)ethanolIntroduction of a hydroxyl group and chiral center
Claisen-Schmidt Condensation Ar-CHO, aq. NaOH, Ethanol (B145695)1-(5-Benzoxazolyl)-3-aryl-2-propen-1-one (Chalcone)Formation of α,β-unsaturated ketone for further cyclization
Hydrazone Formation Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), Ethanol, Acetic acidThis compound hydrazonePrecursor for pyrazole (B372694) synthesis
α-Halogenation N-Bromosuccinimide (NBS), CCl₄2-Bromo-1-(5-benzoxazolyl)ethanoneVersatile intermediate for nucleophilic substitution

Nucleophilic Reactivity and Intramolecular Rearrangements

Nucleophilic substitution on the aromatic ring (ArSN) of this compound is a challenging transformation. Aromatic rings are electron-rich and thus inherently poor electrophiles. govtpgcdatia.ac.in However, the presence of a strong electron-withdrawing group, such as the acetyl group at C-5, can activate the ring towards nucleophilic attack, particularly at the ortho and para positions (C-4 and C-6). govtpgcdatia.ac.insavemyexams.com The reaction would likely proceed through an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. govtpgcdatia.ac.in

Another potential site for nucleophilic attack is the C-2 position of the benzoxazole ring. This carbon is bonded to both oxygen and nitrogen, making it electron-deficient and susceptible to attack by strong nucleophiles. Such reactions can sometimes lead to the cleavage and rearrangement of the oxazole ring. researchgate.net

Intramolecular rearrangements of the benzoxazole scaffold are not common but can be induced under specific conditions, such as photochemical irradiation or in the presence of strong acids or bases. However, for this compound, such rearrangements have not been extensively documented and would likely require overcoming a significant energy barrier due to the stability of the aromatic heterocyclic system.

Oxidative and Reductive Transformations of the Benzoxazole Nucleus

The benzoxazole nucleus possesses considerable aromatic stability, but it can undergo oxidative or reductive transformations under specific conditions.

Oxidative Transformations: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under harsh conditions (e.g., high temperature), can lead to the cleavage of the benzoxazole ring system. In fused heterocyclic systems like quinoline (B57606) and isoquinoline, vigorous oxidation often results in the degradation of the carbocyclic (benzene) ring while leaving the heterocyclic ring intact or vice versa. msu.edu For this compound, such oxidative cleavage is a possibility, though it typically requires forcing conditions and may lack selectivity, leading to a mixture of products. Electrochemical oxidation offers a more controlled method for modifying such structures. researchgate.net

Reductive Transformations: The benzoxazole nucleus can be reduced, most commonly via catalytic hydrogenation. This reaction typically reduces the benzene portion of the molecule before affecting the oxazole ring. msu.edu Using catalysts like platinum or palladium on carbon under hydrogen pressure, the benzene ring can be saturated to yield 1-(5-hexahydrobenzoxazolyl)ethanone. The oxazole ring is more resistant to reduction due to its aromatic character but can be cleaved under more drastic reductive conditions (e.g., using sodium in liquid ammonia).

Strategies for the Formation of Hybrid and Fused Heterocyclic Systems Containing Benzoxazole Scaffolds

This compound is an excellent building block for the synthesis of more complex molecules, particularly hybrid and fused heterocyclic systems, which are of high interest in drug discovery. researchgate.netmdpi.com The ethanone side chain is the key reactive handle for these synthetic strategies.

A prevalent strategy involves the initial conversion of this compound into a chalcone (B49325) derivative, (E)-1-(1,3-benzoxazol-5-yl)-3-arylprop-2-en-1-one , through a Claisen-Schmidt condensation as described in section 3.2. This chalcone, containing an α,β-unsaturated ketone moiety, is a versatile Michael acceptor and can react with a variety of binucleophiles to construct new five- or six-membered heterocyclic rings.

For example:

Pyrazoline Synthesis: Reaction of the benzoxazolyl-chalcone with hydrazine hydrate (H₂NNH₂) or phenylhydrazine (B124118) (PhNHNH₂) in a solvent like ethanol or acetic acid leads to cyclization, forming 5-(benzoxazol-5-yl)-3-aryl-4,5-dihydro-1H-pyrazoles.

Pyrimidine Synthesis: Cyclocondensation of the chalcone with urea (B33335) or thiourea (B124793) in an alkaline medium (e.g., ethanolic KOH) yields dihydropyrimidinones or dihydropyrimidine-thiones (Biginelli-like reaction). nih.gov

Isoxazole Synthesis: Reaction with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) can yield 3-(benzoxazol-5-yl)-5-arylisoxazolines.

These reactions allow for the creation of novel molecular architectures where the benzoxazole scaffold is linked to another biologically relevant heterocycle, enabling the exploration of new chemical space for potential therapeutic agents.

Starting Material Reagent(s) Resulting Heterocyclic System Reaction Type
Benzoxazolyl-chalconeHydrazine HydratePyrazolineCyclocondensation
Benzoxazolyl-chalconePhenylhydrazineN-PhenylpyrazolineCyclocondensation
Benzoxazolyl-chalconeThiourea / KOHDihydropyrimidine-thioneCyclocondensation
Benzoxazolyl-chalconeGuanidine HydrochlorideDihydropyrimidin-2-amineCyclocondensation
Benzoxazolyl-chalconeHydroxylamine HydrochlorideIsoxazolineCyclocondensation

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 1-(5-Benzoxazolyl)ethanone, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques to unambiguously assign all proton and carbon signals and confirm the compound's connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting pattern). For this compound, one would expect to observe signals for the aromatic protons on the benzoxazole (B165842) ring system and a singlet for the methyl protons of the acetyl group. The aromatic protons would exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with adjacent protons. The precise chemical shifts would be influenced by the electron-withdrawing nature of the acetyl group and the electronic effects of the fused oxazole (B20620) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom. Key signals would include the carbonyl carbon of the ketone group at a significantly downfield chemical shift (typically ~190-200 ppm), carbons of the aromatic and heterocyclic rings in the aromatic region (~110-160 ppm), and the methyl carbon of the acetyl group at a more upfield position.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other on the benzoxazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule, such as linking the acetyl group protons to the benzoxazole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It provides essential information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound with high accuracy (typically to four or five decimal places). This exact mass measurement allows for the unambiguous determination of the molecular formula (C₉H₇NO₂), distinguishing it from other compounds with the same nominal mass.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass and a series of fragment ion peaks. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the methyl group ([M-15]⁺) or the entire acetyl group ([M-43]⁺) from the molecular ion, as well as cleavages characteristic of the benzoxazole ring system.

Fast Atom Bombardment (FAB) and Chemical Ionization (CI) Mass Spectrometry

Fast Atom Bombardment (FAB) and Chemical Ionization (CI) are soft ionization techniques in mass spectrometry, crucial for determining the molecular weight of thermally labile or non-volatile organic compounds like this compound with minimal fragmentation.

In a typical FAB-MS experiment, the analyte is dissolved in a non-volatile liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. This process desorbs and ionizes the sample molecules, primarily through protonation, yielding a pseudomolecular ion [M+H]⁺. For this compound (C₉H₇NO₂), with a molecular weight of 161.16 g/mol , the FAB spectrum would be expected to show a prominent [M+H]⁺ peak at an m/z (mass-to-charge ratio) of 162.

Chemical Ionization (CI) offers a complementary soft ionization method. In CI, a reagent gas (e.g., methane or ammonia) is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is ionized by electron impact, and these primary ions react to form more stable secondary reagent ions (e.g., CH₅⁺ or NH₄⁺). These ions then transfer a proton to the analyte molecule in a gentle, low-energy process. For this compound, CI-MS would also be expected to produce a strong pseudomolecular ion peak [M+H]⁺ at m/z 162, confirming the molecular weight.

While these techniques are designed to minimize fragmentation, some characteristic fragment ions may still be observed. The most anticipated fragmentation pathway for this compound would be the α-cleavage of the bond between the carbonyl carbon and the methyl group, or the bond between the carbonyl carbon and the benzoxazole ring. The most likely fragmentation would be the loss of the acetyl group radical (•COCH₃) or the formation of a stable acylium ion. A key expected fragment would be the benzoxazolyl cation at m/z 118, resulting from the cleavage of the acetyl group.

Table 1: Predicted Mass Spectrometry Data for this compound
TechniqueIon TypePredicted m/zInterpretation
FAB-MS / CI-MS[M+H]⁺162Pseudomolecular ion
EI-MS/Fragmentation[M]⁺•161Molecular ion
Fragmentation[M-CH₃]⁺146Loss of methyl radical
Fragmentation[C₇H₄NO]⁺118Benzoxazolyl cation (loss of •COCH₃)
Fragmentation[CH₃CO]⁺43Acylium ion

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific chemical bonds. The IR spectrum of this compound would exhibit a unique pattern of absorption bands that confirm the presence of its key structural features: the ketone carbonyl group, the benzoxazole ring system, and the aromatic C-H bonds.

The most prominent and diagnostic peak would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. For an aromatic ketone, this peak is typically observed in the range of 1685-1665 cm⁻¹ . The conjugation with the benzoxazole ring system slightly lowers the frequency compared to a simple aliphatic ketone.

The benzoxazole moiety itself gives rise to several characteristic absorptions. The C=N stretching vibration of the oxazole ring is expected to appear around 1650-1550 cm⁻¹ . The C-O-C stretching vibrations of the ether linkage within the oxazole ring typically produce strong bands in the region of 1270-1200 cm⁻¹ (asymmetric stretch) and 1100-1020 cm⁻¹ (symmetric stretch).

Furthermore, the spectrum would show absorptions characteristic of the aromatic system. Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ). Aromatic C=C ring stretching vibrations occur as a series of medium to sharp bands in the 1600-1450 cm⁻¹ region. Finally, C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene (B151609) ring.

Table 2: Characteristic Infrared Absorption Bands for this compound
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
1685-1665C=O StretchAromatic Ketone
1650-1550C=N StretchOxazole Ring
1600-1450C=C StretchAromatic Ring
1270-1200C-O-C Asymmetric StretchOxazole Ring
1100-1020C-O-C Symmetric StretchOxazole Ring
900-675C-H Out-of-plane BendAromatic

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The spectrum of this compound is characterized by absorptions arising from its conjugated π-electron system and the non-bonding electrons of the carbonyl group.

The benzoxazole ring system is a significant chromophore. The parent benzoxazole molecule exhibits strong absorption bands around 270-280 nm, which are attributed to π→π* transitions within the conjugated aromatic and heterocyclic system. The addition of the acetyl group at the 5-position, which extends the conjugation, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths, likely in the 280-320 nm range. These transitions are typically of high molar absorptivity (ε).

The carbonyl group of the ketone also contributes to the UV-Vis spectrum. It can undergo a n→π* transition , where a non-bonding electron from the oxygen atom is promoted to an anti-bonding π* orbital. These transitions are symmetry-forbidden and thus result in weak absorption bands (low ε) at longer wavelengths than the π→π* transitions, typically in the 300-350 nm region. Often, this weak absorption band may be obscured by the much stronger π→π* bands.

UV-Vis spectroscopy is also a powerful tool for studying the formation of metal complexes. Upon coordination of a metal ion to the nitrogen or oxygen atoms of this compound, changes in the electronic environment of the chromophore occur. This typically results in significant shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in molar absorptivity, providing evidence for complexation and allowing for the determination of stoichiometry and binding constants.

Table 3: Expected Ultraviolet-Visible Absorption Data for this compound
Expected λmax (nm)Electronic TransitionChromophoreExpected Intensity (ε)
~280-320π → πConjugated Benzoxazole SystemHigh
~300-350n → πCarbonyl Group (C=O)Low

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine precise bond lengths, bond angles, and intermolecular interactions.

Furthermore, the crystal packing would be elucidated, revealing any significant intermolecular interactions such as hydrogen bonds (if present with a co-crystallized solvent), π-π stacking between the aromatic rings of adjacent molecules, or C-H···O interactions. This information is crucial for understanding the solid-state properties of the material.

For illustrative purposes, the crystal data for a related heterocyclic ketone, 1-(1,3-Benzodioxol-5-yl)ethanone, is presented below. A similar analysis for this compound would yield a comparable set of precise structural parameters.

Table 4: Illustrative Crystal Data for a Related Compound: 1-(1,3-Benzodioxol-5-yl)ethanone researchgate.net
ParameterValue
Chemical FormulaC₉H₈O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.4697 (3)
b (Å)10.8445 (3)
c (Å)7.5148 (3)
β (°)105.973 (3)
Volume (ų)741.93 (4)
Z4

Elemental Microanalysis for Compositional Verification

Elemental microanalysis, also known as combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a pure organic compound. This analysis provides a crucial check of the compound's empirical formula and serves as a primary indicator of its purity.

The procedure involves combusting a precisely weighed small sample of the compound in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen oxides—are collected and quantified. From the masses of these products, the original mass percentages of C, H, and N in the sample are calculated. The percentage of oxygen is typically determined by difference.

For this compound, with the molecular formula C₉H₇NO₂ , the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (161.16 g/mol ). Experimental results from elemental analysis are expected to be in close agreement with these calculated values, typically within a tolerance of ±0.4%, which is a standard criterion for purity in chemical publications. researchgate.netcardiff.ac.uk

Table 5: Elemental Analysis Data for this compound (C₉H₇NO₂)
ElementCalculated (%)Found (%) (Expected Range)
Carbon (C)67.0867.08 ± 0.4
Hydrogen (H)4.384.38 ± 0.4
Nitrogen (N)8.698.69 ± 0.4
Oxygen (O)19.85(By difference)

Theoretical and Computational Investigations of 1 5 Benzoxazolyl Ethanone

Molecular Modeling and Simulation of Conformational Preferences and Intramolecular Interactions

Understanding the three-dimensional structure and conformational flexibility of 1-(5-Benzoxazolyl)ethanone is crucial for predicting its interactions with biological targets. Computational modeling is used to explore the potential energy surface and identify low-energy conformers.

Theoretical calculations, often initiated with semiempirical methods and refined with DFT, can map the energy profile associated with the rotation around key single bonds, such as the bond connecting the ethanone (B97240) group to the benzoxazole (B165842) ring. researchgate.netresearchgate.net This analysis reveals the most stable spatial arrangement of the molecule and the energy barriers between different conformations.

These computational results can be validated by comparison with experimental data from single-crystal X-ray diffraction of related compounds. For example, the crystal structure of 1-(1,3-Benzodioxol-5-yl)ethanone shows a nearly planar conformation and reveals the presence of weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions that stabilize the crystal packing. nih.govresearchgate.net Such studies provide a benchmark for assessing the ability of computational models to accurately predict not only intramolecular preferences but also intermolecular forces that govern molecular recognition.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Approaches

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transient intermediates and the characterization of transition states. By mapping the potential energy surface of a reaction, researchers can determine activation energies and reaction rates, providing a deeper understanding of reaction feasibility and selectivity.

The distortion/interaction model (also known as the activation strain model) is a conceptual framework used to analyze activation barriers in reactions. nih.gov This model partitions the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries and the interaction energy gained from the favorable bonding interactions between the distorted reactants. nih.gov This approach has been widely used to predict the reactivity in various cycloaddition reactions. nih.gov While specific reaction mechanism studies on this compound are not widely reported, these computational methodologies are directly applicable to understanding its synthesis or subsequent chemical transformations.

Structure-Activity Relationship (SAR) Studies via In Silico Methodologies (e.g., Quantitative Structure-Activity Relationship (QSAR))

In silico methods like Quantitative Structure-Activity Relationship (QSAR) are essential in medicinal chemistry for predicting the biological activity of compounds and guiding the design of new, more potent analogues. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For benzoxazole derivatives, 3D-QSAR studies have been successfully applied to explore their potential as anticancer agents. nih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.gov These models correlate the biological activity (e.g., against cancer cell lines like HepG2, HCT-116, and MCF-7) with the steric and electrostatic fields of the molecules.

A study on benzoxazole derivatives generated robust 3D-QSAR models with good predictive power, as indicated by the statistical parameters shown in the table below. nih.gov

Table 2: Statistical Results of 3D-QSAR Models for Benzoxazole Derivatives as Anticancer Agents nih.gov

Model Cell Line Cross-validated R² (R²cv) Predictive R² (R²pred)
CoMFA HepG2 0.509 0.5128
HCT-116 0.574 0.5597
MCF-7 0.568 0.5057
CoMSIA HepG2 0.711 0.6198
HCT-116 0.531 0.5804
MCF-7 0.669 0.6577

These models provide contour maps that visualize regions where modifications to the molecular structure (e.g., adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors) are likely to enhance or diminish biological activity. Such insights are invaluable for the rational design of novel derivatives of this compound with improved therapeutic properties.

Molecular Docking Studies for Understanding Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While no specific molecular docking studies for this compound have been detailed in the available research, studies on various other benzoxazole derivatives have revealed their potential to interact with a range of biological targets. These include enzymes and proteins implicated in cancer, microbial infections, and other diseases. For instance, benzoxazole derivatives have been investigated as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, and biotin (B1667282) protein ligase in bacteria, highlighting the therapeutic potential of this class of compounds ijpsdronline.comresearchgate.net.

A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for its lowest energy conformation.

Selection and Preparation of the Biological Target: A protein of interest would be selected based on the therapeutic area of investigation. Its 3D structure would be obtained from a protein database, and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring and Analysis: The resulting poses would be scored based on their binding affinity, and the interactions between the ligand and the amino acid residues of the protein would be analyzed.

The binding affinity is often expressed as a binding energy (in kcal/mol), with lower (more negative) values indicating a more stable complex. The analysis of binding modes involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Hypothetical Molecular Docking Results for this compound with Potential Biological Targets

Biological TargetBinding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Thymidylate Synthase-7.8Arg50, Tyr94Hydrogen Bond
Ile108, Leu192Hydrophobic Interaction
DNA Gyrase Subunit B-8.2Asp73, Asn46Hydrogen Bond, Metal Coordination
Ile78, Pro79Hydrophobic Interaction
Aurora Kinase A-7.5Ala213, Leu263Hydrogen Bond
Val147, Leu139Hydrophobic Interaction

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies on this compound were not found in the reviewed literature.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. Techniques such as Density Functional Theory (DFT) are commonly used to calculate spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

For this compound, computational methods could predict its vibrational frequencies (IR), chemical shifts (NMR), and electronic transitions (UV-Vis). These theoretical predictions can be compared with experimental data to confirm the molecular structure and to understand the relationship between the structure and its spectroscopic properties.

A computational study on a related compound, 5-nitro-2-(4-nitrobenzyl) benzoxazole, demonstrated the utility of DFT calculations in assigning vibrational modes and predicting NMR chemical shifts esisresearch.org. The calculated values were found to be in good agreement with the experimental data, showcasing the accuracy of these theoretical approaches.

The predicted IR spectrum of this compound would be expected to show characteristic peaks for the carbonyl (C=O) stretching of the ethanone group, as well as vibrations associated with the benzoxazole ring system. Similarly, the predicted 1H and 13C NMR spectra would provide theoretical chemical shifts for each proton and carbon atom in the molecule, which would be invaluable for the interpretation of experimental NMR data.

Predicted Spectroscopic Data for this compound

Predicted Infrared (IR) Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)
C=O Stretch1680
C=N Stretch1585
C-O-C Stretch1240
Aromatic C-H Stretch3050-3100
Aliphatic C-H Stretch2950-3000

Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)
CH₃2.6
H-48.1
H-67.9
H-77.5
H-29.2

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C=O197.0
CH₃26.5
C-2155.0
C-4125.0
C-5135.0
C-6120.0
C-7110.0
C-3a150.0
C-7a142.0

Note: The data presented in these tables is for illustrative purposes and represents typical values for the functional groups present in the molecule. Specific computational studies are required to generate accurate predictions for this compound.

Advanced Academic Applications and Research Directions for Benzoxazole Based Compounds

Role as Synthetic Intermediates in the Construction of Complex Organic Molecules

Benzoxazole (B165842) derivatives, including 1-(5-Benzoxazolyl)ethanone, are valuable synthetic intermediates in the construction of more complex organic molecules. The ethanone (B97240) moiety provides a reactive site for a variety of chemical transformations, allowing for the elaboration of the benzoxazole core into more intricate structures.

The ketone functional group in this compound can undergo a wide range of reactions, such as:

Condensation reactions: It can react with various amines and hydrazines to form Schiff bases and hydrazones, respectively. These products can then be used in cyclization reactions to generate new heterocyclic rings. For instance, condensation with hydrazine (B178648) derivatives can lead to the formation of pyrazole-containing benzoxazoles, which are known for their diverse biological activities.

Alpha-halogenation: The carbon atom adjacent to the carbonyl group can be halogenated, providing a handle for subsequent nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, expanding the synthetic utility of the molecule.

Aldol and related reactions: The enolizable nature of the ketone allows it to participate in aldol-type reactions, enabling the formation of carbon-carbon bonds and the construction of larger molecular frameworks.

These transformations highlight the role of this compound as a versatile building block for the synthesis of complex, biologically active molecules and functional materials. The ability to readily modify the ethanone side chain, coupled with the inherent properties of the benzoxazole ring system, makes it a valuable starting material for organic chemists.

Exploration in Materials Science for Optoelectronic and Functional Materials

The benzoxazole core is a key component in the design of novel materials for optoelectronic and functional applications due to its rigid, planar structure and favorable electronic properties. While specific research on this compound in this area is not extensively documented, the broader class of benzoxazole derivatives has shown significant promise.

A notable example is 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON), a benzoxazole derivative that exhibits exceptional multifunctional properties. consensus.app BBON crystals demonstrate remarkable multidirectional bending and twisting capabilities, even at cryogenic temperatures, highlighting their potential for use in flexible and wearable technologies. consensus.app These crystals also exhibit significant piezochromism, with their emission wavelength shifting under high pressure, making them suitable for smart sensors. consensus.app The high quantum yield and excellent optical waveguide performance of BBON further underscore the potential of benzoxazole-based materials in advanced optoelectronic devices. consensus.app

The electronic properties of the benzoxazole ring can be tuned by introducing various substituents. The ethanone group in this compound, being an electron-withdrawing group, can influence the photophysical properties of the molecule. Derivatives of this compound could be synthesized to create materials with tailored absorption and emission characteristics for applications in:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Nonlinear Optical (NLO) materials

The exploration of benzoxazole derivatives in materials science is a rapidly growing field, and the synthetic accessibility of compounds like this compound makes them attractive candidates for the development of next-generation functional materials.

Development as Fluorescent Probes and Chemical Sensors in Analytical Chemistry

Benzoxazole derivatives are well-known for their fluorescent properties, making them ideal candidates for the development of fluorescent probes and chemical sensors. periodikos.com.br The benzoxazole scaffold often serves as the core fluorophore, and its emission properties can be modulated by the presence of specific analytes.

While direct applications of this compound as a fluorescent probe are not widely reported, the general principles of sensor design can be applied to this molecule. The ethanone group can be chemically modified to introduce a recognition moiety that selectively binds to a target analyte. Upon binding, a change in the fluorescence of the benzoxazole core can be observed, allowing for the detection and quantification of the analyte.

Benzoxazole-based fluorescent sensors have been developed for the detection of various species, including:

Metal ions: Macrocyclic benzoxazole derivatives have been synthesized to act as selective chemosensors for metal ions like Zn²⁺ and Cd²⁺. mdpi.com Binding of the metal ion to the macrocycle induces a change in the fluorescence emission, enabling their detection.

pH: The fluorescence of certain benzoxazole derivatives is sensitive to changes in pH, allowing them to be used as pH sensors.

Biological molecules: Benzoxazole-based probes have been developed to interact with DNA, with their fluorescence being enhanced upon binding, making them useful for DNA detection and imaging. periodikos.com.br

The development of new fluorescent probes is an active area of research, and the synthetic versatility of this compound makes it a promising platform for the design of novel sensors for a wide range of analytical applications.

Application in Agrochemical Research as Synthetic Scaffolds for Herbicides

The benzoxazole ring is a key structural motif in a number of biologically active compounds, including those with herbicidal properties. mdpi.com The search for new and effective herbicides is a continuous effort in agrochemical research, driven by the need to manage weeds and improve crop yields.

While specific studies on the herbicidal activity of this compound are limited, the broader class of benzoxazinones, which are structurally related to benzoxazoles, has been investigated for their phytotoxic effects. mdpi.com These compounds have been shown to inhibit the growth of various weeds, and their mechanism of action is being explored. mdpi.com

The this compound scaffold can be used as a starting point for the synthesis of new potential herbicides. By modifying the ethanone side chain and introducing different substituents on the benzoxazole ring, libraries of compounds can be generated and screened for their herbicidal activity. The goal is to identify compounds that are potent against a broad spectrum of weeds while being safe for crops and the environment.

The development of new herbicides is a complex process that involves not only synthesis and biological screening but also studies on the mode of action, environmental fate, and toxicology of the compounds. The benzoxazole scaffold, due to its proven biological activity, remains an attractive target for agrochemical research.

Design of Novel Scaffolds for Drug Discovery Research and Mechanistic Insights into Biological Interactions

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, being present in a number of compounds with a wide range of pharmacological activities. nih.govbiotech-asia.org The design and synthesis of novel benzoxazole derivatives are a major focus of drug discovery research, with the aim of developing new therapeutic agents for various diseases.

This compound can serve as a versatile starting material for the synthesis of new drug candidates. The ethanone group can be readily transformed into other functional groups, allowing for the introduction of pharmacophoric features that can interact with biological targets.

Benzoxazole derivatives have been reported to exhibit a variety of biological activities, including:

Anticancer: A number of benzoxazole derivatives have been synthesized and evaluated for their anticancer activity. nih.gov For example, novel benzo[d]oxazol-2(3H)-one derivatives have been designed as potent c-Met kinase inhibitors, a key target in cancer therapy. nih.gov

Antimicrobial: Benzoxazole-containing compounds have shown activity against a range of bacteria and fungi. nih.gov

Anti-inflammatory: Some benzoxazole derivatives have been investigated for their anti-inflammatory properties.

The following table summarizes some of the key research findings on the biological activities of benzoxazole derivatives:

Biological ActivityKey Findings
Anticancer Novel benzo[d]oxazol-2(3H)-one derivatives show potent inhibition of c-Met kinase. nih.gov
Antimicrobial 3-(4-substituted benzoyl methyl)-2-benzoxazolinones exhibit activity against various bacteria and fungi. nih.gov
Anti-inflammatory Benzoxazole derivatives have been explored as potential anti-inflammatory agents.

The study of the structure-activity relationships (SAR) of these compounds provides valuable insights into their mechanism of action and helps in the design of more potent and selective drugs. Computational methods, such as molecular docking, are also employed to understand the interactions between benzoxazole derivatives and their biological targets at the molecular level.

The versatility of the benzoxazole scaffold, combined with the synthetic accessibility of compounds like this compound, ensures its continued importance in the quest for new and improved therapeutic agents.

Conclusion and Future Perspectives in Benzoxazole Research

Summary of Key Advancements in 1-(5-Benzoxazolyl)ethanone Chemistry and Related Benzoxazole (B165842) Research

While dedicated research on this compound is not extensively documented in publicly available literature, the advancements in the broader field of benzoxazole chemistry provide a clear roadmap for its potential. The benzoxazole core is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a remarkable spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. eco-vector.com Research has consistently shown that modifications to the benzoxazole skeleton can profoundly influence its biological efficacy. researchgate.netjksus.org

The significance of this compound lies in its structure as a versatile chemical intermediate. The acetyl group at the 5-position is a reactive handle that allows for a multitude of chemical transformations. This functionality enables chemists to readily introduce diverse structural motifs, thereby creating large libraries of novel compounds for biological screening and materials science applications. Key advancements in the field include the discovery of potent benzoxazole-based kinase inhibitors for cancer therapy, novel antibiotics to combat resistant bacteria, and fluorescent probes for cellular imaging, all of which underscore the vast potential that can be unlocked starting from foundational structures like this compound.

Emerging Trends in Synthetic Methodologies and Chemical Transformations

The synthesis of the benzoxazole nucleus has seen significant innovation, moving beyond traditional condensation methods. Modern approaches focus on efficiency, sustainability, and functional group tolerance.

Core Synthesis: Recent progress in forming the benzoxazole ring often involves the cyclization of 2-aminophenol (B121084) precursors with various carbonyl compounds or their equivalents. nih.gov There is a strong trend towards greener and more efficient catalytic systems. eco-vector.com These include the use of nanocatalysts, metal catalysts (such as copper and palladium), and ionic liquids, which often lead to higher yields, shorter reaction times, and milder reaction conditions. nih.govglobaljournals.org Furthermore, alternative energy sources like microwave irradiation and ultrasonication have been successfully employed to accelerate these reactions. eco-vector.com

Interactive Data Table: Modern Synthetic Approaches to the Benzoxazole Core

Method Type Catalyst/Reagent Example Key Advantages
Nanocatalysis Metal-supported nanoparticles High reactivity, reusability, high yields
Metal Catalysis Copper (Cu) or Palladium (Pd) complexes High efficiency, C-H functionalization potential
Green Solvents Ionic Liquids, Water Eco-friendly, often enhances reactivity
Energy Sources Microwave, Ultrasound Rapid heating, shorter reaction times

Transformations of the Acetyl Group: For this compound, the acetyl group is the primary site for derivatization. Emerging trends in chemical transformations that can be applied to this moiety include:

Condensation Reactions: Claisen-Schmidt or aldol condensations with various aldehydes can generate α,β-unsaturated ketones (chalcones), which are themselves valuable precursors for other heterocyclic systems.

α-Functionalization: Halogenation of the α-carbon followed by nucleophilic substitution allows for the introduction of a wide range of functional groups.

Conversion to other Functional Groups: The ketone can be readily converted into oximes, hydrazones, semicarbazones, and thiosemicarbazones, which are known to enhance the biological activity of heterocyclic compounds.

These methodologies empower chemists to systematically modify the structure of this compound, providing a robust platform for developing new molecules with tailored properties.

Untapped Potential in Computational and Theoretical Chemistry for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering profound insights that guide experimental work. For benzoxazole research, and specifically for designing derivatives of this compound, these methods hold immense, largely untapped potential.

Molecular Docking: This technique allows researchers to predict the binding orientation and affinity of a molecule to the active site of a biological target, such as an enzyme or receptor. biomedres.usdmed.org.ua For instance, docking studies on novel benzoxazole derivatives have been used to investigate their potential as inhibitors of DNA gyrase in bacteria or specific kinases in cancer cells. biomedres.us This approach can be used to prioritize the synthesis of this compound derivatives that are most likely to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models for a set of known active benzoxazoles, researchers can predict the activity of newly designed derivatives of this compound before committing to their synthesis.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of a molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is crucial for predicting a molecule's reactivity, stability, and spectroscopic properties, aiding in the design of new functional materials like organic light-emitting diodes (OLEDs).

Interactive Data Table: Application of Computational Methods in Benzoxazole Research

Computational Method Application Potential for this compound
Molecular Docking Predicts binding to biological targets Prioritize synthesis of potent enzyme inhibitors
QSAR (CoMFA/CoMSIA) Correlates structure with biological activity Predict the activity of virtual derivatives
Density Functional Theory (DFT) Analyzes electronic structure and reactivity Design molecules with specific electronic/optical properties

By leveraging these computational tools, the design process for novel compounds derived from this compound can transition from trial-and-error to a more rational, targeted approach, saving significant time and resources.

Future Directions for Advanced Applications in Interdisciplinary Scientific Fields

The versatile structure of the benzoxazole scaffold, combined with the synthetic accessibility of derivatives from this compound, opens future directions in several interdisciplinary fields.

Medicinal Chemistry: The primary future application remains in drug discovery. There is a continuous need for new agents to treat cancer, infectious diseases, and inflammatory conditions. journalofscience.orgjksus.org Creating libraries of compounds from this compound for high-throughput screening against novel biological targets is a promising strategy. Molecular hybridization, where the benzoxazole moiety is combined with other known pharmacophores, could lead to multifunctional drugs with enhanced efficacy.

Agrochemicals: Benzoxazole derivatives have shown potential as herbicides, fungicides, and insecticides. The development of new, environmentally safer, and more effective agrochemicals is a critical global need. Derivatives of this compound could be explored for their potential to protect crops from various pests and diseases.

Materials Science: The planar, electron-rich nature of the benzoxazole system makes it attractive for applications in materials science. mdpi.com These compounds are often fluorescent and can be investigated as organic electronic materials, sensors, or components in organic light-emitting diodes (OLEDs). globaljournals.org The acetyl group on this compound provides a convenient point for polymerization or attachment to other material scaffolds.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(5-Benzoxazolyl)ethanone in academic research?

  • Methodological Answer : Synthesis typically involves cyclization reactions under controlled conditions. For example, analogous ethanone derivatives are synthesized via refluxing precursors (e.g., substituted benzoxazole intermediates) in anhydrous ethanol with catalysts like piperidine . Key steps include:

  • Precursor preparation : Reacting halogenated benzoxazole derivatives with acetylating agents.
  • Cyclization : Heating at 80–100°C in polar aprotic solvents (e.g., DMF) with a base (K₂CO₃).
  • Purification : Column chromatography using silica gel and ethyl acetate/hexane eluents.
  • Yield Optimization : Adjusting stoichiometry of acetyl donors and reaction time (typically 12–24 hours).
  • Table 1 : Example Reaction Conditions for Analogous Compounds
PrecursorSolventCatalystTemperature (°C)Yield (%)Reference
5-Bromo-benzoxazoleDMFK₂CO₃8065–75

Q. Which spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions and acetyl group integration (δ ~2.5 ppm for ketone protons) .
  • FT-IR : Identify C=O stretching (~1700 cm⁻¹) and benzoxazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak ([M⁺]) matching theoretical molecular weight (e.g., m/z 175 for C₉H₇NO₂) .
  • Elemental Analysis : Validate purity (>95% C, H, N content) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example:

  • HOMO-LUMO Gap : A narrow gap (~3.5 eV) suggests high reactivity, correlating with electrophilic substitution trends at the acetyl group .
  • Molecular Electrostatic Potential (MEP) : Maps highlight nucleophilic regions (benzoxazole ring) and electrophilic sites (ketone group) .
  • Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to optimize reaction media .

Q. What strategies resolve contradictory data in reaction yields or spectroscopic results?

  • Methodological Answer :

  • Replication : Repeat experiments with controlled variables (e.g., moisture-free conditions).
  • Cross-Validation : Use multiple techniques (e.g., HPLC with NMR) to confirm product identity .
  • Isotopic Labeling : Track reaction pathways (e.g., ¹³C-labeled acetyl groups) to identify side products .
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical factors (e.g., temperature vs. catalyst loading) .

Q. What precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2) .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation (STOT-SE 3, H335) .
  • Storage : Keep in airtight containers at 2–8°C to prevent decomposition .
  • First Aid : Immediate rinsing with water for skin contact; consult SDS for emergency protocols .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies in reported reaction thermodynamics for benzoxazole derivatives?

  • Methodological Answer :

  • Thermochemical Validation : Compare experimental ΔH values (e.g., calorimetry) with computational data (e.g., Gaussian09). For example, hydrolysis enthalpy of benzisoxazole derivatives shows ΔrH° = -26.7 ± 2.0 kcal/mol .
  • Solvent Effects : Re-evaluate solvent polarity (e.g., aqueous ethanol vs. DMSO) impacting reaction spontaneity .

Application-Oriented Questions

Q. How to design experiments for evaluating the catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Substrate Screening : Test aryl halides (e.g., bromobenzene) with Pd catalysts (e.g., Pd(OAc)₂) .
  • Kinetic Studies : Monitor reaction progress via GC-MS at intervals (0–48 hours).
  • Turnover Frequency (TOF) : Calculate using [TOF = (moles product)/(moles catalyst × time)] .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.